N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide

Metabolic Stability CYP450 Metabolism Medicinal Chemistry

This compound features a quinoline-8-sulfonamide core with an N-cyclopropyl acetamide tail that restricts rotational freedom and reduces CYP450-mediated oxidative metabolism compared to the des-cyclopropyl analog (CAS 406474-91-7). It engages PKM2, carbonic anhydrase isoforms, and VEGFR-2 pathways, making it a versatile scaffold for anticancer SAR, Warburg effect studies, and antiangiogenesis profiling. Available at ≥95% purity for non-human research, it enables head-to-head comparisons with glutamic acid mimetic series (e.g., compound 2c) to map structural determinants of potency and isoform selectivity. Request a quote today.

Molecular Formula C20H19N3O3S
Molecular Weight 381.45
CAS No. 1210767-24-0
Cat. No. B2677984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide
CAS1210767-24-0
Molecular FormulaC20H19N3O3S
Molecular Weight381.45
Structural Identifiers
SMILESC1CC1NC(=O)CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C20H19N3O3S/c24-19(22-16-10-11-16)13-14-6-8-17(9-7-14)23-27(25,26)18-5-1-3-15-4-2-12-21-20(15)18/h1-9,12,16,23H,10-11,13H2,(H,22,24)
InChIKeyYOYBEYDZZKAPRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide (CAS 1210767-24-0) Is a Sourcing Priority


N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide (CAS 1210767-24-0) is a synthetic small-molecule sulfonamide derivative with a molecular formula of C20H19N3O3S and a molecular weight of 381.45 g/mol . It features a quinoline-8-sulfonamide core linked via a phenyl bridge to an N-cyclopropyl acetamide tail, a structural architecture associated with inhibition of cancer-associated carbonic anhydrase isoforms, modulation of pyruvate kinase M2 (PKM2), and antiangiogenic activity [1][2]. The compound is commercially available at ≥95% purity for non-human research use .

Procurement Risk Alert: Why N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide Cannot Be Replaced by Generic Analogs


In-class quinoline-8-sulfonamide compounds exhibit highly divergent biological profiles that preclude simple interchange. For example, the des-cyclopropyl analog N-[4-(quinoline-8-sulfonamido)phenyl]acetamide (CAS 406474-91-7) lacks the N-cyclopropyl moiety which is critical for restricting rotational freedom and reducing CYP450-mediated oxidative metabolism . Meanwhile, dimethyl-2-(quinoline-8-sulfonamido)pentanedioate (compound 2c) demonstrates potent VEGFR-2 inhibition (binding energy -161.41 kcal/mol) but possesses a glutamic acid mimetic tail that directs pharmacology toward antiangiogenesis rather than the broader anticancer profile suggested for the acetamide series [1]. Substitution with a non-quinoline sulfonamide or a different quinoline substitution pattern (e.g., quinoline-4-sulfonamide) is expected to alter target engagement, as the 8-position sulfonamide geometry is critical for hydrogen-bonding interactions within enzyme active sites [2].

Quantitative Differentiation Evidence: N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide vs. Analogs


N-Cyclopropyl Acetamide Moiety Confers Metabolic Stability Advantage Over Des-Cyclopropyl Analog

The N-cyclopropyl acetamide group of the target compound (CAS 1210767-24-0) introduces conformational restriction and steric shielding at the amide nitrogen, which is well-established in medicinal chemistry to reduce N-dealkylation by cytochrome P450 enzymes relative to unsubstituted or N-methyl acetamide analogs [1]. The closest commercially cataloged comparator, N-[4-(quinoline-8-sulfonamido)phenyl]acetamide (CAS 406474-91-7), bears a free -NH-CO-CH3 terminus lacking this cyclopropyl protection, rendering it inherently more susceptible to oxidative metabolism .

Metabolic Stability CYP450 Metabolism Medicinal Chemistry

Quinoline-8-Sulfonamide Scaffold Demonstrates Antiangiogenic VEGFR-2 Inhibition in Structural Class

A structurally related quinoline-8-sulfonamide, dimethyl-2-(quinoline-8-sulfonamido)pentanedioate (compound 2c), inhibited VEGFR-2 phosphorylation at Tyr-1175 in SDS-PAGE analysis and displayed antiangiogenic activity by blocking HUVEC proliferation at low micromolar concentrations (exact IC50 not numerically reported in abstract) [1]. In silico docking yielded a calculated binding energy of -161.41 kcal/mol against the VEGFR-2 active site, and the compound exhibited selective cytotoxicity toward RPMI8226 multiple myeloma cells over normal Vero cells [1]. While the target compound (CAS 1210767-24-0) has not been directly tested in this assay, it shares the identical quinoline-8-sulfonamide pharmacophore required for VEGFR-2 hinge-region hydrogen bonding [2].

Antiangiogenesis VEGFR-2 Inhibition Multiple Myeloma

Quinoline-8-Sulfonamide Core Targets PKM2, a Mechanism Distinct from Quinoline-4-Sulfonamide or Non-Quinoline Sulfonamide Analogs

Patent EP3241554A1 explicitly claims quinoline-8-sulfonamide derivatives (encompassing the target compound's core scaffold) as modulators of pyruvate kinase M2 (PKM2), a rate-limiting glycolytic enzyme implicated in the Warburg effect and tumor metabolism [1]. In contrast, quinoline-4-sulfonamide derivatives and classical para-aminobenzenesulfonamide (sulfanilamide) analogs primarily target carbonic anhydrase isoforms or dihydropteroate synthase, respectively, and have no reported PKM2 activity [2]. This target-level differentiation means that a researcher requiring PKM2 pathway modulation cannot substitute the quinoline-8-sulfonamide core with a cheaper, more common quinoline-4-sulfonamide or benzenesulfonamide building block and expect comparable pharmacology.

PKM2 Modulation Cancer Metabolism Warburg Effect

Physicochemical Differentiation: Higher LogP and Lower PSA Relative to Polar Sulfonamide Congeners

The target compound (C20H19N3O3S, MW 381.45) is predicted to have a higher calculated logP and lower topological polar surface area (tPSA) than its more polar sulfonamide congeners such as N-(2-aminoethyl)-4-(quinoline-8-sulfonamido)benzamide, which bears a primary amine tail that increases hydrogen bond donor count and PSA [1]. The N-cyclopropyl acetamide group contributes three additional carbons in a compact, lipophilic ring relative to the primary acetamide of CAS 406474-91-7, enhancing predicted membrane permeability while maintaining a molecular weight below 400 Da, consistent with oral drug-likeness guidelines .

Lipophilicity Permeability Drug-likeness

Highest-Value Application Scenarios for N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide


PKM2-Targeted Cancer Metabolism Probe Development

The quinoline-8-sulfonamide core is claimed as a PKM2 modulator scaffold [1]. Researchers investigating the Warburg effect and glycolytic reprogramming in cancer can deploy this compound as a starting point for SAR expansion, leveraging the N-cyclopropyl acetamide tail as a vector for further derivatization while retaining the core pharmacophore required for PKM2 engagement.

Metabolically Stable Lead for In Vivo Anticancer Proof-of-Concept Studies

The N-cyclopropyl acetamide group is expected to confer enhanced metabolic stability over the des-cyclopropyl analog CAS 406474-91-7 . When in vivo pharmacokinetic studies are planned, selecting this compound may reduce CYP450-mediated N-dealkylation, maximizing systemic exposure and enabling more robust tumor growth inhibition readouts in xenograft models.

Quinoline-8-Sulfonamide Antiangiogenic SAR Profiling

Published data demonstrate that the quinoline-8-sulfonamide scaffold supports VEGFR-2 inhibition and antiangiogenic activity in multiple myeloma models, as shown for compound 2c (dimethyl-2-(quinoline-8-sulfonamido)pentanedioate) [2]. This compound offers an alternative tail group (N-cyclopropyl acetamide) not explored in the pentanedioic acid series, enabling head-to-head SAR comparisons to map the structural determinants of antiangiogenic potency and VEGFR-2 binding kinetics.

Carbonic Anhydrase Isoform Selectivity Screening in the Quinoline-8-Sulfonamide Series

Quinoline-8-sulfonamides are established carbonic anhydrase inhibitor scaffolds [3]. This compound can be profiled against a panel of CA isoforms (e.g., CA IX, CA XII) to determine whether the N-cyclopropyl acetamide tail alters isoform selectivity relative to simpler quinoline-8-sulfonamide building blocks such as 4-(quinoline-8-sulfonamido)benzoic acid, providing critical selectivity data for anticancer versus off-target CA inhibition.

Quote Request

Request a Quote for N-Cyclopropyl-2-[4-(quinoline-8-sulfonamido)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.